2,4-Dichlorophenylhydrazine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the reaction of chloroanilines with reducing agents and subsequent cyclization reactions. For instance, 3,4-Dichlorophenylhydrazine hydrochloride is synthesized from 3,4-dichloroaniline, followed by cyclization with ethyl acetoacetate . Another example is the synthesis of a compound from methyl acetimidate hydrochloride and 2,4-dichlorophenylhydrazine, followed by a cyclization reaction with phosgene . These methods suggest that the synthesis of 2,4-Dichlorophenylhydrazine hydrochloride might involve similar reagents and cyclization techniques.
Molecular Structure Analysis
The molecular structure of compounds related to 2,4-Dichlorophenylhydrazine hydrochloride is characterized by X-ray diffraction, revealing details such as unit cell constants, space groups, and hydrogen bonding patterns . For example, the structure of N-tert-butyl-N'-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine is a dimer linked by intermolecular hydrogen bonds . These findings indicate that 2,4-Dichlorophenylhydrazine hydrochloride may also exhibit specific hydrogen bonding patterns that stabilize its structure.
Chemical Reactions Analysis
The chemical reactions involving compounds similar to 2,4-Dichlorophenylhydrazine hydrochloride include cyclization and condensation reactions. Cyclization often involves the formation of heterocyclic compounds, as seen in the synthesis of 2-(3,4-dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one and 4,5-dihydro-3-methyl-1-(2,4-dichlorophenyl)-1,2,4-triazol-5-(1H)-one . Condensation reactions are also common, as demonstrated by the synthesis of amidinohydrazone compounds . These reactions are likely relevant to the chemical behavior of 2,4-Dichlorophenylhydrazine hydrochloride.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2,4-Dichlorophenylhydrazine hydrochloride are not directly reported, the properties of similar compounds can be inferred. For example, the yield, purity, and melting points of synthesized compounds are determined through methods like HPLC, 1H-NMR, and elemental analysis . The effects of reaction conditions on the yield and purity of products are also investigated, indicating that factors such as temperature, solvent ratio, and pH can significantly influence the outcome of the synthesis . These insights are valuable for understanding the potential properties of 2,4-Dichlorophenylhydrazine hydrochloride.
Scientific Research Applications
Synthesis Applications
Synthesis of Triazole Derivatives : 2,4-Dichlorophenylhydrazine hydrochloride is used as a raw material in the synthesis of various compounds. For instance, it is involved in the formation of triazole derivatives, which have potential applications in pharmaceuticals (Zhu Hong-jun, 2010).
Preparation of Pyrazolone Compounds : Another application is in the preparation of pyrazolone compounds, which are synthesized by cyclization reactions involving 2,4-Dichlorophenylhydrazine hydrochloride (Li Wei-guo, 2012).
Analytical Chemistry
Spectrophotometric Assays : This compound is used in spectrophotometric assay methods for the detection of various elements in biological and environmental samples. For example, it's involved in the determination of vanadium in different samples (N. G. S. Al-Tayar et al., 2011).
Carbohydrate Analysis : In carbohydrate research, 2,4-Dichlorophenylhydrazine hydrochloride is used for periodate oxidation analysis, aiding in the elucidation of carbohydrate structures (Susumu Honda & Kazuaki Kakehi, 1978).
Environmental and Toxicological Studies
Wastewater Treatment Research : It's an important subject in studies focusing on the treatment of toxic wastewater, especially in the context of pesticide and medicine production (Bao Xi-zhi, 2013).
Toxicity Analysis in Agriculture : There's significant research on the toxicity and environmental impact of related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), which is closely related to 2,4-Dichlorophenylhydrazine hydrochloride. This research is crucial for understanding the occupational risks and effects on non-target species (Natana Raquel Zuanazzi et al., 2020).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
properties
IUPAC Name |
(2,4-dichlorophenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWYGJVFURAIJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202863 | |
Record name | (2,4-Dichlorophenyl)hydrazine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorophenylhydrazine hydrochloride | |
CAS RN |
5446-18-4 | |
Record name | Hydrazine, (2,4-dichlorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5446-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Dichlorophenyl)hydrazine monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005446184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichlorophenylhydrazine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17186 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2,4-Dichlorophenyl)hydrazine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,4-dichlorophenyl)hydrazine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.235 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.